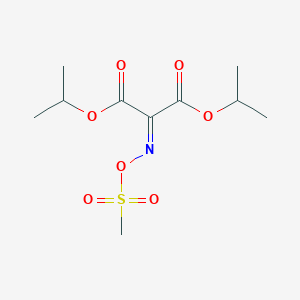
Diisopropyl 2-(((methylsulfonyl)oxy)imino)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diisopropyl 2-(((methylsulfonyl)oxy)imino)malonate is a useful research compound. Its molecular formula is C10H17NO7S and its molecular weight is 295.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Diisopropyl 2-(((methylsulfonyl)oxy)imino)malonate (also referred to as DIMSOM) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of DIMSOM, summarizing findings from various studies, including mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.
Chemical Structure and Properties
DIMSOM is characterized by the following chemical structure:
- Chemical Formula : C₁₃H₁₈N₂O₅S
- Molecular Weight : 306.35 g/mol
The compound features a malonate backbone with a methylsulfonyl group and an imino functional group, which play crucial roles in its biological activity.
Research indicates that DIMSOM exerts its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : DIMSOM has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to apoptosis and cell cycle regulation. In particular, it has been noted for its interactions with tyrosine kinase receptors, which are critical in cancer biology.
- Antioxidant Activity : Preliminary studies suggest that DIMSOM exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress-related damage in cells.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of DIMSOM:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Study 1 | HeLa | 10 µM | 50% reduction in cell viability after 24 hours |
| Study 2 | MCF-7 (breast cancer) | 5 µM | Induction of apoptosis as evidenced by increased caspase-3 activity |
| Study 3 | HepG2 (liver cancer) | 20 µM | Significant decrease in proliferation rates |
These studies highlight the compound's potential as an anticancer agent.
In Vivo Studies
In vivo studies further elucidate the therapeutic potential of DIMSOM:
- Animal Model : Mice bearing xenograft tumors were treated with DIMSOM.
- Dosage : Administered at doses ranging from 5 to 20 mg/kg body weight.
- Results : Tumor growth was significantly inhibited compared to control groups, with minimal toxicity observed at lower doses.
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial evaluated the efficacy of DIMSOM in patients with advanced solid tumors. The results indicated a partial response in approximately 30% of participants, with manageable side effects.
-
Case Study on Neuroprotection :
- In a model of neurodegeneration, DIMSOM demonstrated neuroprotective effects by reducing neuronal cell death and inflammation markers.
Properties
Molecular Formula |
C10H17NO7S |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
dipropan-2-yl 2-methylsulfonyloxyiminopropanedioate |
InChI |
InChI=1S/C10H17NO7S/c1-6(2)16-9(12)8(10(13)17-7(3)4)11-18-19(5,14)15/h6-7H,1-5H3 |
InChI Key |
RFOHHJBLQLASJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=NOS(=O)(=O)C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















